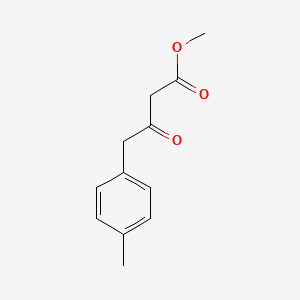

Methyl 4-(4-methylphenyl)-3-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(4-methylphenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 4-methylphenyl group and a 3-oxobutanoate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methylphenyl)-3-oxobutanoate typically involves the esterification of 4-(4-methylphenyl)-3-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-(4-methylphenyl)-3-oxobutanoic acid+methanolacid catalystMethyl 4-(4-methylphenyl)-3-oxobutanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(4-methylphenyl)-3-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) for halogenation or sulfuric acid (H2SO4) for nitration.

Major Products

Oxidation: 4-(4-methylphenyl)-3-oxobutanoic acid

Reduction: 4-(4-methylphenyl)-3-hydroxybutanoate

Substitution: Various substituted derivatives depending on the electrophile used

Applications De Recherche Scientifique

Methyl 4-(4-methylphenyl)-3-oxobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and ketoreductases.

Industry: The compound is used in the production of polymers and resins, where it acts as a monomer or cross-linking agent.

Mécanisme D'action

The mechanism of action of Methyl 4-(4-methylphenyl)-3-oxobutanoate depends on its specific application. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis or ketone reduction. The molecular targets and pathways involved include:

Esterases: Enzymes that hydrolyze ester bonds to produce alcohols and carboxylic acids.

Ketoreductases: Enzymes that reduce ketones to secondary alcohols.

Comparaison Avec Des Composés Similaires

Methyl 4-(4-methylphenyl)-3-oxobutanoate can be compared with other similar compounds, such as:

Methyl 4-(4-methylphenyl)-3-hydroxybutanoate: This compound has a hydroxyl group instead of a ketone group, making it less reactive in oxidation reactions.

4-Methylpropiophenone: This compound lacks the ester group and has a simpler structure, making it less versatile in synthetic applications.

4-Methylbenzophenone: This compound has a different functional group (benzophenone) and is used in different applications, such as UV curing and photoinitiators.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Activité Biologique

Methyl 4-(4-methylphenyl)-3-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The synthesis and structure-activity relationships (SAR) of this compound are also discussed.

Chemical Structure and Synthesis

This compound features a ketone functional group and an ester, which are critical for its biological activity. The synthesis typically involves the condensation of appropriate ketones and esters under controlled conditions to yield the desired product. Various synthetic routes have been explored, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process:

- Inhibition of COX Enzymes : The compound demonstrated significant inhibitory effects on COX-1 and COX-2 enzymes, with IC50 values comparable to established anti-inflammatory drugs like diclofenac and celecoxib. For instance, one study reported IC50 values against COX-1 at approximately 19.45 μM and against COX-2 at around 31.4 μM .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |

| Diclofenac | 6.74 | 1.10 |

| Celecoxib | Not reported | Not reported |

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against various pathogens:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited notable antibacterial activity with MIC values indicating effectiveness against both Gram-positive and Gram-negative bacteria. For example, it demonstrated significant inhibition zones in assays against Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 256 |

| Escherichia coli | 256 |

3. Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties:

- Cell Cycle Arrest : Studies indicate that this compound can induce apoptosis in cancer cell lines by affecting microtubule dynamics, leading to cell cycle arrest at the G2/M phase . It was observed that concentrations as low as 10 μM could enhance caspase activity, confirming its potential as an anticancer agent.

Case Studies

Several case studies have documented the effects of this compound in vitro:

- Anti-inflammatory Effects : In a controlled experiment using RAW264.7 cells, treatment with the compound resulted in a marked reduction in the mRNA levels of inflammatory markers such as iNOS and COX-2, indicating its role in modulating inflammatory pathways .

- Antimicrobial Efficacy : A comparative study demonstrated that this compound outperformed traditional antibiotics in inhibiting biofilm formation by Staphylococcus epidermidis, showcasing its potential as a novel antimicrobial agent .

Propriétés

IUPAC Name |

methyl 4-(4-methylphenyl)-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9-3-5-10(6-4-9)7-11(13)8-12(14)15-2/h3-6H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQXTWUZOCHHCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.